3-Amino-2-bromo-5-chloropyridine
Overview
Description
3-Amino-2-bromo-5-chloropyridine: is an organic compound with the molecular formula C5H4BrClN2 . It is a derivative of pyridine, characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that this compound can potentially interact with various biological materials or organic compounds for life science related research .
Mode of Action
Similar compounds have been used in the synthesis of various biochemical reagents . The compound’s interaction with its targets and any resulting changes would depend on the specific biological or chemical context.
Biochemical Pathways
It is known that this compound can be used as a biochemical reagent in life science related research , suggesting that it may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of various biochemical reagents , suggesting that this compound may have a variety of potential effects depending on the specific biological or chemical context.
Action Environment
The action, efficacy, and stability of 3-Amino-2-bromo-5-chloropyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry and well-ventilated place under an inert atmosphere . Additionally, it is advised to avoid dust formation and ensure adequate ventilation when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-bromo-5-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-amino-5-chloropyridine with N-bromosuccinimide in an appropriate solvent . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-bromo-5-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromo and chloro substituents can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while reduction reactions can produce dehalogenated derivatives.
Scientific Research Applications
3-Amino-2-bromo-5-chloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
- 2-Amino-5-bromopyridine
- 3-Amino-5-bromo-2-chloropyridine
- 2-Amino-3-bromo-5-chloropyridine
Comparison: 3-Amino-2-bromo-5-chloropyridine is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-bromo-5-chloropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXQBMBDRLSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377813 | |
Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90902-83-3 | |
Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-bromo-5-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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